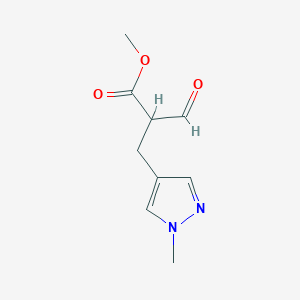
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrahydronaphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester typically involves the esterification of acetic acid with the corresponding alcohol derivative of 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalene. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: This compound shares a similar structural motif but differs in its ring structure and functional groups.
Tetrahydronaphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene have similar core structures but lack the ester functionality.
Uniqueness
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- is unique due to its combination of an acetic acid ester with a tetrahydronaphthalene core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4-oxo-1,3-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H16O3/c1-9(15)17-13-11-7-5-4-6-10(11)12(16)8-14(13,2)3/h4-7,13H,8H2,1-3H3 |
Clave InChI |
VLIDAIDPQLMHMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=CC=CC=C2C(=O)CC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


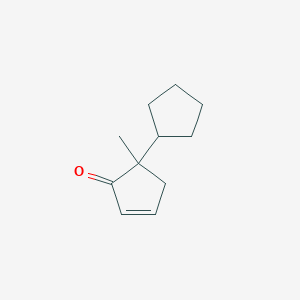
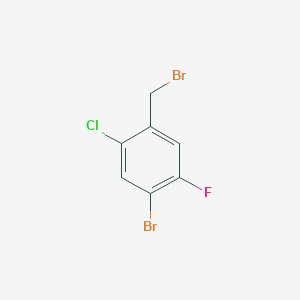
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/structure/B8645601.png)
![Methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B8645607.png)
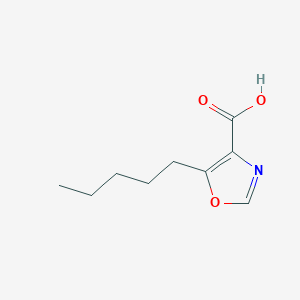

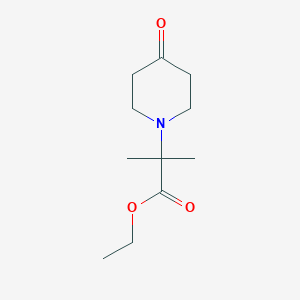
![3,5-Diphenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8645645.png)

